molecular formula C15H17NO B13350200 Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol

Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol

Cat. No.: B13350200
M. Wt: 227.30 g/mol
InChI Key: XVSUDZZOWMXYOU-HUUCEWRRSA-N
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Description

Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol is a chiral compound featuring a cyclopentanol core with a naphthylamine substituent. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol typically involves the following steps:

    Formation of the Cyclopentanol Core: This can be achieved through cyclization reactions starting from appropriate precursors.

    Introduction of the Naphthylamine Group: This step often involves nucleophilic substitution reactions where a naphthylamine derivative is introduced to the cyclopentanol core under controlled conditions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Introduction of different substituents on the cyclopentanol or naphthylamine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles or electrophiles, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyl ketones, while reduction could produce cyclopentylamines.

Scientific Research Applications

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate.

    Industry: Utilized in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1R,2R)-2-(phenylamino)cyclopentan-1-ol: Similar structure with a phenyl group instead of a naphthyl group.

    Rel-(1R,2R)-2-(benzylamino)cyclopentan-1-ol: Features a benzyl group in place of the naphthyl group.

Uniqueness

Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol is unique due to its naphthylamine substituent, which may confer distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol

InChI

InChI=1S/C15H17NO/c17-15-10-4-9-14(15)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14-17H,4,9-10H2/t14-,15-/m1/s1

InChI Key

XVSUDZZOWMXYOU-HUUCEWRRSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CC(C(C1)O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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